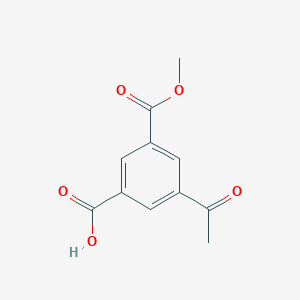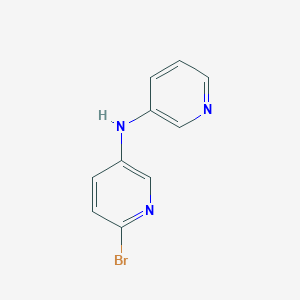![molecular formula C12H15NO B14852546 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst. The reaction mixture is heated at 100°C under nitrogen, and the precursor compound, such as 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, is added portion-wise. The reaction is maintained at 100°C for 1.5 hours, followed by basification with 2M NaOH and extraction with dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as flash chromatography to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted azepine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule.
Medicine: The therapeutic potential of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has been explored in the context of drug development.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-benzo[B]azepin-5-one: This compound shares a similar core structure but lacks the dimethyl substitutions at positions 6 and 8.
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: The presence of a chlorine atom at position 7 introduces new reactivity and potential biological activities.
8-Methoxy-2,3,4,5-tetrahydro-benzo[C]azepin-1-one: This compound features a methoxy group at position 8 and a different ring fusion pattern, leading to distinct chemical behavior.
Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. The presence of methyl groups at positions 6 and 8 can influence the compound’s interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)13-5-3-4-11(12)14/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
IUOVBTWBKSULQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCCNC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)



![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
